N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of oxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a thioether group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazepine ring: This could involve the cyclization of a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the thioether group: This step might involve the reaction of a thiol with an alkyl halide or sulfonate ester.
Final coupling: The final step could involve coupling the oxazepine intermediate with a propanamide derivative using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) or peptide coupling reagents (e.g., HATU).
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: The carbonyl group in the oxazepine ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, mCPBA.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving oxazepines.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom and thioether group could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide: Lacks the fluorine atom.
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(methylthio)propanamide: Has a methylthio group instead of a phenylthio group.
Uniqueness
The presence of the fluorine atom in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide may enhance its metabolic stability and binding affinity to biological targets, making it potentially more effective in its applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-16-6-7-18-15(12-16)13-23(20(25)14-26-18)10-9-22-19(24)8-11-27-17-4-2-1-3-5-17/h1-7,12H,8-11,13-14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKNRBNXGRBGFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CCSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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